Lipophilicity Comparison: 4-Chloro-3-methyl-N-propylaniline vs. 4-Chloro-3-methylaniline and 4-Chloro-N-propylaniline
The target compound's predicted logP (ALOGPS 2.1) is approximately 3.8, compared to measured logP of 2.14–2.81 for 4-chloro-3-methylaniline [1] and 2.93 for 4-chloro-N-propylaniline . This represents a >0.9 logP unit increase over the closest comparator, placing the compound within the optimal lipophilicity window (logP 3–4) for central nervous system permeability while retaining sufficient aqueous solubility for in vitro assay compatibility [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ~3.8 (ALOGPS 2.1) |
| Comparator Or Baseline | 4-Chloro-3-methylaniline logP 2.14–2.81; 4-Chloro-N-propylaniline logP 2.93 |
| Quantified Difference | ΔlogP ≈ +0.9 to +1.7 vs. des-propyl analog; ΔlogP ≈ +0.9 vs. des-methyl analog |
| Conditions | Computed using ALOGPS 2.1 and measured logP values from vendor SDS and literature databases |
Why This Matters
The ~1 logP unit increase shifts the compound into a range associated with improved blood-brain barrier penetration (logP 3–4) relative to 4-chloro-3-methylaniline, which is too polar for optimal CNS exposure, thereby influencing selection for neuroscience or anti-infective discovery programs.
- [1] Bocsci. 4-Chloro-3-methylaniline, LogP 2.81180. Accessed via buildingblock.bocsci.com. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
